molecular formula C19H19N3O3 B2636710 N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide CAS No. 896359-15-2

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide

Numéro de catalogue B2636710
Numéro CAS: 896359-15-2
Poids moléculaire: 337.379
Clé InChI: QXYJQNLQIHHFBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide” is a chemical compound with diverse applications in scientific research1. Its unique structure allows for investigations into drug discovery, enzymatic inhibition, and potential therapeutic interventions1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

I’m sorry, but I couldn’t find any information on the molecular structure analysis of this compound.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find any information on the physical and chemical properties of this compound.


Applications De Recherche Scientifique

Anticonvulsant Activity

Research has explored the synthesis and evaluation of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives for anticonvulsant activities. One study involved the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. Despite the anticipation of anticonvulsant effects, the substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures. This study highlighted the importance of the NHCO cyclic fragment on anticonvulsant activity, providing insights into the structural requirements for potential anticonvulsant agents (El Kayal et al., 2022).

Anticancer Evaluation

Another area of interest is the anticancer potential of quinazolinone derivatives. Compounds bearing the quinazolinone moiety, such as N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide, have been synthesized and screened for in vitro antitumor activity. A study reported the synthesis of 2-substituted mercapto-3H-quinazoline analogs, identifying several compounds as active anticancer agents. These compounds demonstrated promising MG-MID and GI50 values against various cancer cell lines, indicating their potential as anticancer agents (Khalil et al., 2003).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of quinazolinone derivatives also represent significant scientific applications. A study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives highlighted the development of novel antimicrobial agents. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives showing potent in vitro antimicrobial activity, underscoring the potential of quinazolinone derivatives in addressing microbial resistance (Kapoor et al., 2017).

Synthesis Techniques and Chemical Reactivity

Beyond biological activities, the synthesis and chemical reactivity of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives have been extensively studied. For instance, innovative synthesis techniques have been developed for creating quinazolin-4(3H)-ones, which are crucial for further biological studies. These techniques include cascade reactions and microwave-assisted synthesis, offering efficient and eco-friendly approaches for the preparation of quinazolinone derivatives (Yang et al., 2020).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.


Propriétés

IUPAC Name

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21(13-14-7-3-2-4-8-14)17(23)11-12-22-18(24)15-9-5-6-10-16(15)20-19(22)25/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYJQNLQIHHFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.